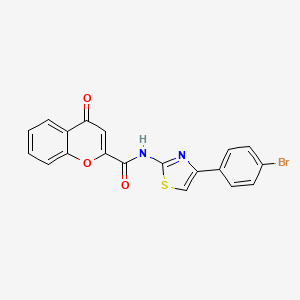
N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a derivative of 4-(4-bromophenyl)-thiazol-2-amine . These derivatives have been synthesized to combat microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer . The synthesized compounds have been evaluated for their in vitro antimicrobial activity and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Synthesis Analysis
The synthesis of these derivatives involves confirming their molecular structures by physicochemical and spectral characteristics . The NMR and IR spectroanalytical data have been used for this purpose .Molecular Structure Analysis
The molecular structure of these derivatives has been confirmed by their physicochemical properties and spectroanalytical data . The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives have been analyzed using NMR and IR spectroanalytical data .Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives have been confirmed by their physicochemical properties and spectroanalytical data .科学的研究の応用
Microwave-Assisted Synthesis and Antimicrobial Activity
A study by Raval, Naik, and Desai (2012) developed an environmentally benign, microwave-assisted synthesis method for 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds. These compounds, which are structurally related to "N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide", exhibited significant antibacterial and antifungal activities, showcasing their potential in antimicrobial applications Raval, Naik, & Desai, 2012.
Crystal Structures and Ligand Potential
Gomes, Low, Cagide, and Borges (2015) investigated the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including the bromophenyl variant. The study provided valuable insights into the molecular geometry and planarity of these compounds, which are crucial for understanding their interactions with biological targets, such as adenosine receptors Gomes, Low, Cagide, & Borges, 2015.
Adenosine Receptor Ligands
Further research by Cagide, Borges, Gomes, and Low (2015) synthesized and characterized new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides as potential ligands for human adenosine receptors. These findings suggest that compounds structurally related to "this compound" may have therapeutic relevance in modulating adenosine receptor activity, potentially impacting treatments for conditions where adenosine plays a role Cagide, Borges, Gomes, & Low, 2015.
Antimicrobial and Antifungal Applications
Ramaganesh, Bodke, and Venkatesh (2010) synthesized a series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide compounds and evaluated their biological properties. These compounds demonstrated promising antibacterial and antifungal activities, underscoring the broad-spectrum potential of chromene-thiazole hybrids in combating microbial infections Ramaganesh, Bodke, & Venkatesh, 2010.
作用機序
The mechanism of action of these derivatives involves their antimicrobial and anticancer activities . They have been found to exhibit promising antimicrobial activity that is comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) . In terms of anticancer activity, they have been found to be active against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
将来の方向性
特性
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrN2O3S/c20-12-7-5-11(6-8-12)14-10-26-19(21-14)22-18(24)17-9-15(23)13-3-1-2-4-16(13)25-17/h1-10H,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKACTNAUYCDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
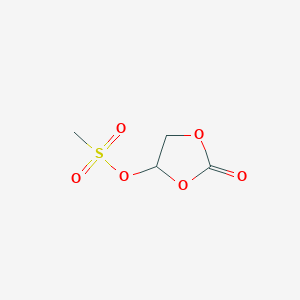

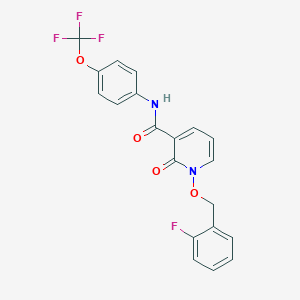
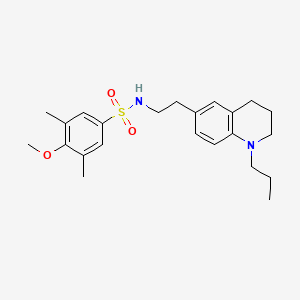
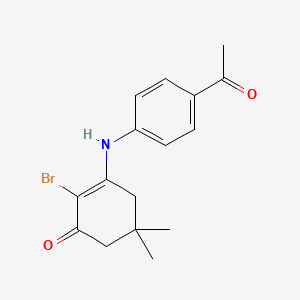
![4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2665488.png)

![1-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-2-propylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2665490.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2665491.png)

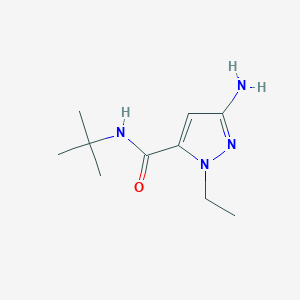
![2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid](/img/structure/B2665497.png)
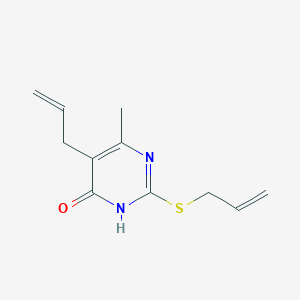
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2665501.png)
